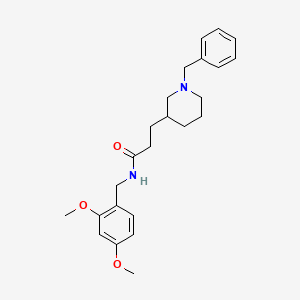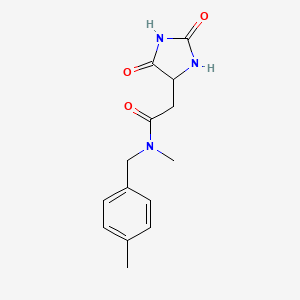
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide, also known as BDMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. BDMP belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry.
作用机制
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide acts by binding to specific receptors in the central nervous system, including the mu-opioid receptor and the delta-opioid receptor. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain relief and mood regulation.
Biochemical and Physiological Effects:
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of inflammatory cytokines, the reduction of pain sensitivity, and the modulation of neurotransmitter release.
实验室实验的优点和局限性
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors. However, its complex synthesis process and limited availability can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide, including the development of new synthetic methods to improve its yield and availability, the investigation of its potential as a treatment for specific neurological and inflammatory disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the long-term effects of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide use and to identify potential side effects.
In conclusion, 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide is a promising compound that has gained attention in the field of scientific research due to its potential applications in medicine. Its complex synthesis process and limited availability can make it difficult to obtain in large quantities, but its high potency and selectivity for specific receptors make it a valuable tool for laboratory experiments. Further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide involves several steps, including the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 2,4-dimethoxybenzaldehyde, and finally, the reaction of the resulting compound with propanoyl chloride. The synthesis of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide is a complex process that requires careful monitoring of reaction conditions and yields a high-quality product.
科学研究应用
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has been the subject of numerous scientific studies due to its potential applications in medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
属性
IUPAC Name |
3-(1-benzylpiperidin-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-28-22-12-11-21(23(15-22)29-2)16-25-24(27)13-10-20-9-6-14-26(18-20)17-19-7-4-3-5-8-19/h3-5,7-8,11-12,15,20H,6,9-10,13-14,16-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMAPUHHXRLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B5969324.png)
![6-(4-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5969349.png)

![(1-{[1-(3-quinolinylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5969363.png)
![2-(4-fluorophenyl)-4-methyl-5-(3-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)
![6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5969389.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B5969397.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969404.png)
![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![methyl 2-[({6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl}carbonyl)amino]-3-methylpentanoate](/img/structure/B5969411.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B5969423.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)